![molecular formula C15H11NO2 B2422594 (E)-1-benzofuran-2-yl(phenyl)methanone oxime CAS No. 82156-50-1](/img/structure/B2422594.png)
(E)-1-benzofuran-2-yl(phenyl)methanone oxime
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Description
Synthesis Analysis
While specific synthesis methods for “(E)-1-benzofuran-2-yl(phenyl)methanone oxime” were not found, there are general methods for synthesizing benzofuran derivatives . These methods involve cyclization of ortho-hydroxystilbenes, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones, and other complex chemical reactions .Scientific Research Applications
Versatile Precursors in Organic Synthesis
Oxime ethers, such as “(E)-1-benzofuran-2-yl(phenyl)methanone oxime”, are versatile precursors in organic synthesis . They are particularly useful in cyclization and metal-catalyzed cross-coupling reactions .
Biological Activity
Oxime ethers exhibit a range of biological activities. They have been found to possess bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Antimicrobial Activity
Oxime ethers have shown significant antimicrobial activity. This makes them potential candidates for the development of new antimicrobial drugs .
Antidepressive Activity
Some oxime ethers have been found to exhibit antidepressive activity, making them potential candidates for the development of new antidepressant drugs .
Anticancer Activity
Oxime ethers also show anticancer activity. This suggests that they could be used in the development of new anticancer drugs .
Herbicidal Activity
Oxime ethers have been found to possess herbicidal activity. This suggests that they could be used in the development of new herbicides .
Drug Development
Oxime ethers are a structural element in the molecules of known drugs. For example, oxiconazole, an antifungal drug, is an acetophenone-oxime derivative .
Stereoisomerism
Oxime ethers can exist in two stereoisomeric forms due to the specificity of the C=N double bond. The E isomers of oximes are more biologically active than Z isomers . This property can be exploited in the development of more effective drugs .
properties
IUPAC Name |
(NE)-N-[1-benzofuran-2-yl(phenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)18-14/h1-10,17H/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJPUKFSRLNVKF-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-benzofuran-2-yl(phenyl)methanone oxime |
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